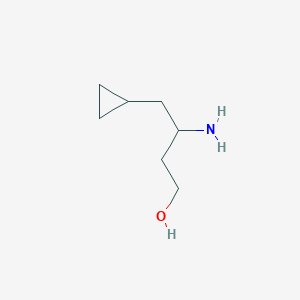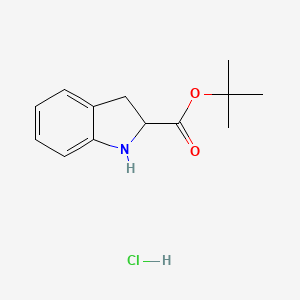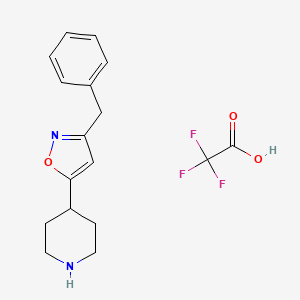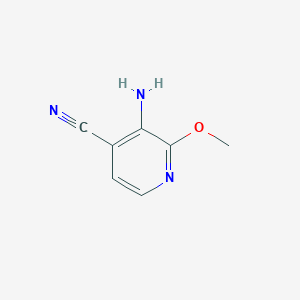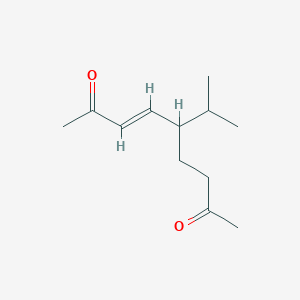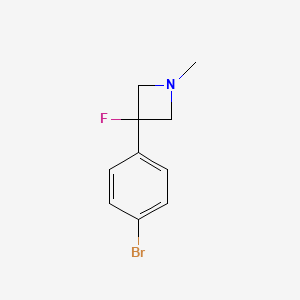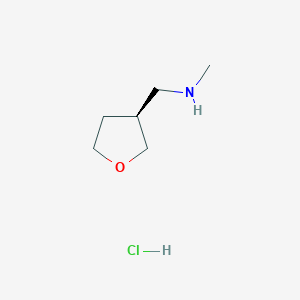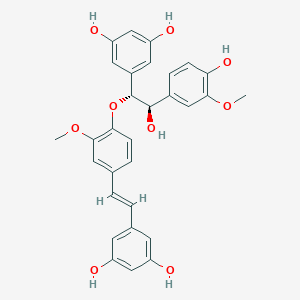![molecular formula C16H21ClN2O2 B13074713 tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate: is a complex organic compound with a fused indole ring system. Let’s break down its structure:
Tert-butyl:
(4aR,9bS): Indicates the stereochemistry at specific positions in the molecule.
8-chloro: Specifies the chlorine atom substitution at position 8.
1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole: Describes the core indole ring system.
2-carboxylate: Refers to the carboxylate functional group at position 2.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole structure . Further modifications can yield the desired chlorinated product.
Reaction Conditions: The Fischer indole synthesis typically employs methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The overall yield depends on the specific starting materials and reaction conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and scalability.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: Chlorine substitution at position 8 suggests potential nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Major Products: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify the major reaction outcomes.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: The compound serves as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigate its effects on cellular processes, including potential anticancer properties.
Drug Targets: Identify molecular targets influenced by this compound.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Pharmaceuticals: May contribute to drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
Propiedades
Fórmula molecular |
C16H21ClN2O2 |
|---|---|
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1 |
Clave InChI |
NUSSODRBWFEQDM-TZMCWYRMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


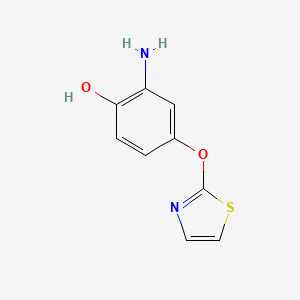
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
